

Cross-reactivity of (r)-Ozanimod hcl with other G-protein coupled receptors

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Compound of Interest

Compound Name: (r)-Ozanimod hcl

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Technical Support Center: (r)-Ozanimod HCl and GPCR Cross-Reactivity

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of **(r)-Ozanimod HCl** (also known as Ozanimod or RPC1063) with G-protein coupled receptors (GPCRs). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary GPCR target of **(r)-Ozanimod HCl**?

(r)-Ozanimod HCl is a potent and selective agonist for the Sphingosine-1-Phosphate (S1P) receptor subtypes 1 (S1P1) and 5 (S1P5).^{[1][2][3][4][5][6][7][8][9][10][11][12]} It binds with high affinity to these two receptors, inducing their internalization and degradation, which in turn modulates lymphocyte trafficking.^{[1][8][12]}

Q2: How selective is **(r)-Ozanimod HCl** for S1P1 and S1P5 over other S1P receptor subtypes?

(r)-Ozanimod HCl exhibits high selectivity for S1P1 and S1P5. It has a 27-fold higher selectivity for S1P1 over S1P5.^{[1][12]} The selectivity for S1P1 over S1P2, S1P3, and S1P4 is

more than 10,000-fold, indicating minimal off-target activity on these closely related receptors.
[\[1\]](#)

Q3: Does **(r)-Ozanimod HCl** show cross-reactivity with other non-S1P GPCRs?

Based on available data, **(r)-Ozanimod HCl** is highly selective for the S1P1 and S1P5 receptors. Extensive screening against a panel of other GPCRs has not revealed significant cross-reactivity. However, it is always advisable to consult the latest literature or perform specific counter-screening if off-target effects on a particular GPCR are suspected in your experimental system.

Q4: I am observing unexpected cellular responses in my experiments. Could this be due to off-target effects of **(r)-Ozanimod HCl**?

While **(r)-Ozanimod HCl** is highly selective, unexpected responses could arise from several factors:

- **Cell Line Specificity:** The expression profile of GPCRs can vary significantly between different cell lines. Ensure your cell line predominantly expresses S1P1 and/or S1P5 and has low or no expression of other S1P receptor subtypes.
- **Compound Concentration:** Using excessively high concentrations of **(r)-Ozanimod HCl** may lead to non-specific effects. It is crucial to perform dose-response experiments to determine the optimal concentration for specific S1P1/S1P5 activation.
- **Metabolites:** Be aware that metabolites of Ozanimod may have different activity profiles. For instance, the major active metabolite, CC112273, also demonstrates high affinity for S1P1 and S1P5.[\[12\]](#)[\[13\]](#)

Q5: Are there species-specific differences in the cross-reactivity of **(r)-Ozanimod HCl**?

Yes, species-specific differences in potency have been observed, particularly for the S1P5 receptor.[\[6\]](#) For example, Ozanimod has lower potency for mouse, rat, and canine S1P5 compared to human and monkey S1P5.[\[6\]](#) This is important to consider when translating results from animal models to human systems.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Low or no response to (r)-Ozanimod HCl in a cell-based assay.	1. Low or absent expression of S1P1/S1P5 receptors in the cell line. 2. Incorrect compound concentration. 3. Degraded or inactive compound.	1. Verify S1P1 and S1P5 receptor expression using qPCR, Western blot, or flow cytometry. 2. Perform a dose-response curve to determine the EC50 in your system. 3. Use a fresh, validated batch of (r)-Ozanimod HCl.
High background signal or inconsistent results.	1. Non-specific binding at high concentrations. 2. Assay interference.	1. Lower the concentration of (r)-Ozanimod HCl. 2. Run appropriate controls, including vehicle-only and a known non-selective agonist/antagonist.
Observed effects do not align with known S1P1/S1P5 signaling.	1. Potential off-target effects in your specific experimental model. 2. Activation of alternative signaling pathways.	1. Use a selective S1P1 or S1P5 antagonist to confirm the observed effect is mediated by the target receptor. 2. Investigate downstream signaling pathways beyond the canonical Gq pathway.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of **(r)-Ozanimod HCl** for the human S1P receptor subtypes.

Table 1: Binding Affinity of **(r)-Ozanimod HCl** for Human S1P Receptors

Receptor Subtype	Binding Affinity (Ki)	Assay Method
S1P1	0.27 nM	Radioligand Binding Assay
S1P5	7.3 nM	Radioligand Binding Assay
S1P2, S1P3, S1P4	>10,000 nM	Radioligand Binding Assay

Data compiled from publicly available literature.

Table 2: Functional Potency of **(r)-Ozanimod HCl** at Human S1P Receptors

Receptor Subtype	Functional Potency (EC50)	Assay Method
S1P1	0.41 nM	[35S]GTPyS Binding Assay
S1P5	11 nM	[35S]GTPyS Binding Assay
S1P2, S1P3	>10,000 nM	[35S]GTPyS Binding Assay
S1P4	>10,000 nM	β -arrestin Recruitment Assay

Data compiled from publicly available literature.[\[1\]](#)

Experimental Protocols

1. Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of **(r)-Ozanimod HCl** to S1P receptors.

- Objective: To determine the inhibitory constant (K_i) of **(r)-Ozanimod HCl**.
- Materials:
 - Cell membranes expressing the human S1P receptor subtype of interest.
 - Radiolabeled ligand (e.g., [3H]-S1P or a specific radiolabeled antagonist).
 - **(r)-Ozanimod HCl** at various concentrations.
 - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
 - Glass fiber filters.
 - Scintillation counter.
- Procedure:

- Incubate the cell membranes with the radiolabeled ligand and varying concentrations of **(r)-Ozanimod HCl**.
- Allow the binding to reach equilibrium.
- Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC₅₀ value from the competition binding curve and then determine the K_i value using the Cheng-Prusoff equation.

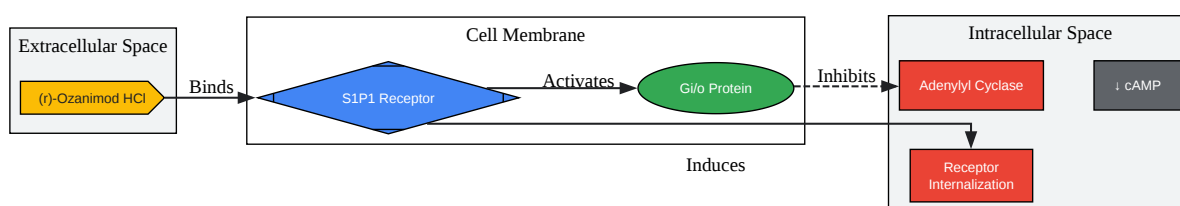
2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

- Objective: To determine the functional potency (EC₅₀) and efficacy (E_{max}) of **(r)-Ozanimod HCl**.
- Materials:
 - Cell membranes expressing the S1P receptor subtype of interest.
 - [³⁵S]GTPγS.
 - GDP.
 - **(r)-Ozanimod HCl** at various concentrations.
 - Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
- Procedure:
 - Pre-incubate the cell membranes with GDP.
 - Add varying concentrations of **(r)-Ozanimod HCl** followed by the addition of [³⁵S]GTPγS.

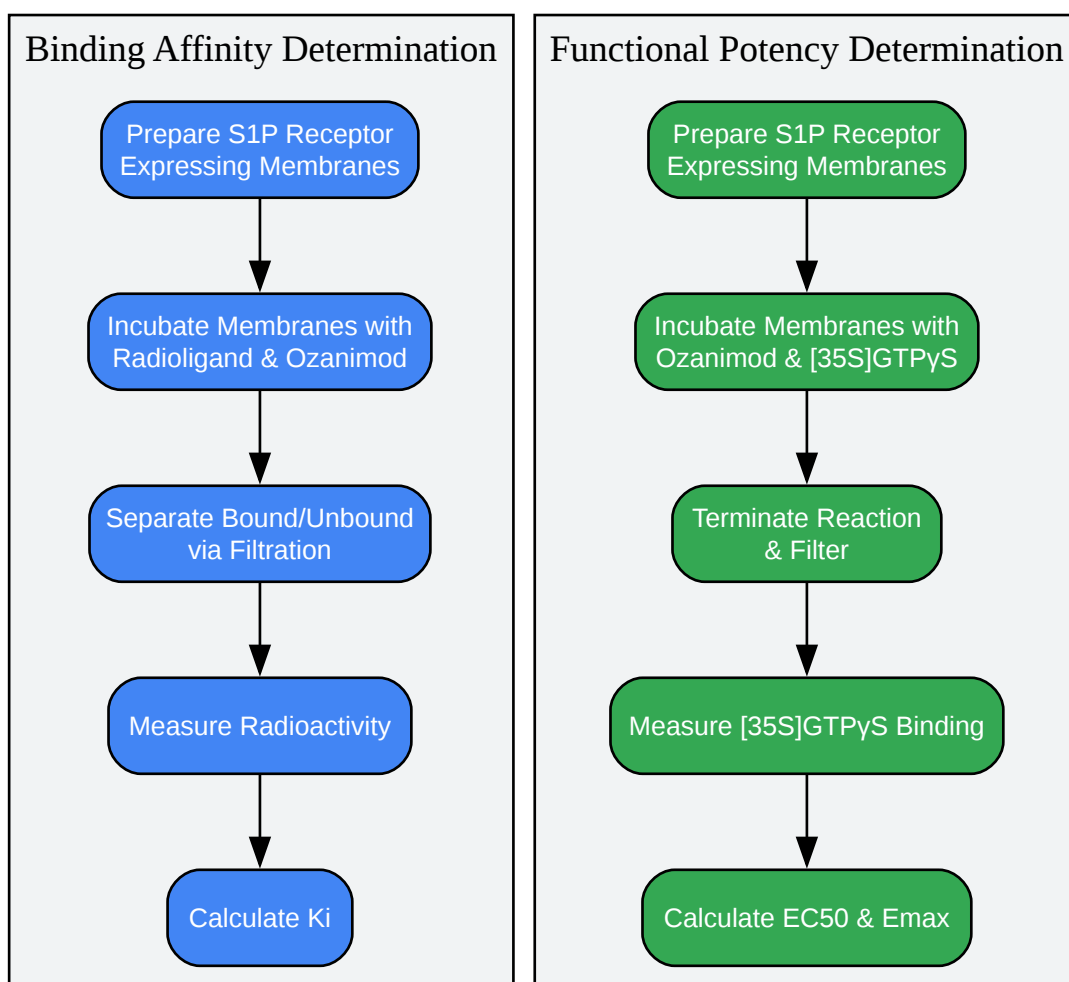
- Incubate to allow for G-protein activation and binding of [35S]GTPyS.
- Terminate the reaction by rapid filtration.
- Measure the amount of bound [35S]GTPyS using a scintillation counter.
- Plot the data as a dose-response curve to determine the EC50 and Emax values.

Visualizations



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Caption: S1P1 Receptor Signaling Pathway Activated by **(r)-Ozanimod HCl**.



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Caption: Experimental Workflow for Characterizing Ozanimod-GPCR Interaction.

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